8-Amino-6-methoxyquinoline
Overview
Description
8-Amino-6-methoxyquinoline is a quinoline derivative known for its significant pharmacological properties. This compound is particularly noted for its potential antimalarial activity, making it a subject of interest in medicinal chemistry . The structure of this compound consists of a quinoline ring substituted with an amino group at the 8th position and a methoxy group at the 6th position.
Mechanism of Action
Target of Action
The primary target of 8-Amino-6-methoxyquinoline is the Plasmodium falciparum NF54 . This compound has been tested for its antiplasmodial activity against this strain . Plasmodium falciparum is a protozoan parasite, one of the species of Plasmodium that cause malaria in humans. It is transmitted by the female Anopheles mosquito. Malaria caused by this species (also called malignant or falciparum malaria) is the most dangerous form of malaria, with the highest rates of complications and mortality.
Mode of Action
This compound interacts with its target through a series of compounds prepared via Ugi-azide reaction . The compounds exhibit different linkers between a 6-methoxyquinolin-8-amine moiety and a tetrazole ring . The activity and the cytotoxicity were strongly influenced by the linker and its substitution .
Biochemical Pathways
It is known that the compound has a significant impact on the life cycle of plasmodium falciparum, thereby exerting its antiplasmodial activity .
Result of Action
The result of the action of this compound is the inhibition of the growth of Plasmodium falciparum NF54 . The most active compounds showed good activity and promising selectivity .
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that it may have antiplasmodial activity, indicating potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Amino-6-methoxyquinoline can be synthesized through various methods. One common approach involves the nitration of quinoline to produce a mixture of 5- and 8-nitroquinoline derivatives, followed by separation and reduction to obtain the desired amino compound . Another method includes the Ugi-azide reaction, where 6-methoxyquinolin-8-amine is used as a starting material .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of stannous chloride dihydrate, quinoline hydrochloride, and other reagents under controlled conditions. The compound is typically purified through distillation under nitrogen and recrystallization from methanol .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-6-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and stannous chloride are frequently used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
8-Amino-6-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: It is a key component in the development of antimalarial drugs such as primaquine and tafenoquine.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Primaquine: Another aminoquinoline with antimalarial properties.
Tafenoquine: A derivative of primaquine with improved pharmacokinetic properties.
Chloroquine: A widely used antimalarial drug with a different mechanism of action.
Uniqueness: 8-Amino-6-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both amino and methoxy groups allows for versatile chemical modifications, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
6-methoxyquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGTVPCTAKYCSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237983 | |
Record name | 8-Quinolinamine, 6-methoxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90-52-8 | |
Record name | 6-Methoxy-8-aminoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-8-quinolinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Amino-6-methoxyquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 8-Amino-6-methoxyquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13573 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Quinolinamine, 6-methoxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-8-quinolylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-METHOXY-8-QUINOLINAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35HXP99PXF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 8-amino-6-methoxyquinoline in medicinal chemistry?
A1: this compound serves as a fundamental structural motif in various antimalarial drugs. Primaquine, a well-known example, incorporates this core structure. [] Research has focused on modifying this scaffold to develop novel antimalarial agents with improved efficacy and safety profiles.
Q2: How does the structure of this compound contribute to its antimalarial activity?
A2: While the precise mechanism remains under investigation, studies suggest that this compound derivatives, like pamaquine, exhibit their antimalarial action through intramolecular proton transfer in the excited state. This phenomenon, potentially facilitated by an intramolecular hydrogen bond, could be crucial for interacting with the parasite's biological targets. []
Q3: What are some common structural modifications made to the this compound scaffold in the search for new antimalarials?
A3: Scientists explore various modifications to enhance the antimalarial activity of this compound. These include:
- Introducing substituents at the 4-position: Studies have incorporated alkyl, vinyl, and arylthioethyl groups at this position, aiming to improve potency and pharmacokinetic properties. [, ] One such derivative, 4-ethylprimaquine, demonstrated comparable activity to primaquine against Plasmodium cynomolgi in Rhesus monkeys. []
- Hybridizing with other pharmacophores: Combining this compound with other antimalarial moieties, like tetrazoles, represents another approach. This strategy, exemplified by the synthesis of this compound-tetrazole hybrids, seeks to create compounds with synergistic effects and enhanced activity. []
Q4: How does the linker in this compound-tetrazole hybrids impact their antiplasmodial activity?
A4: Research indicates that the linker connecting the this compound and tetrazole units significantly influences the antiplasmodial activity and cytotoxicity of these hybrid compounds. Factors like chain length, basicity, and substituents on the linker all play a role. [] This highlights the importance of linker optimization in drug design.
Q5: Beyond antimalarial activity, are there other applications for this compound derivatives?
A5: Interestingly, plasmochin, a derivative of this compound, exhibits potential as a reagent in analytical chemistry. It forms a distinct red-violet color upon reacting with chromium (VI) ions, offering a sensitive and selective method for detecting this metal. []
Q6: What are the metabolic pathways of this compound-based drugs like primaquine?
A6: Microbial models provide insights into primaquine metabolism. Studies utilizing Streptomyces rimosus revealed the formation of the previously identified N-acetyl derivative and a novel dimeric metabolite. [] Further research into mammalian metabolic pathways is crucial for understanding drug clearance and potential toxicity.
Q7: Are there any known instances of natural products containing the this compound scaffold?
A7: Extracts from the plant Castela coccinea Griseb., specifically the wood dichloromethane extract, exhibit promising trypanocide activity. Analysis of this extract revealed the presence of the this compound group, suggesting a potential role in the observed activity. [] This discovery highlights the value of natural product research in identifying new bioactive compounds.
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